Trihydroxyethylrutin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

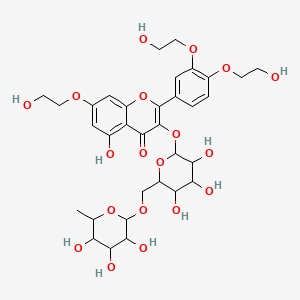

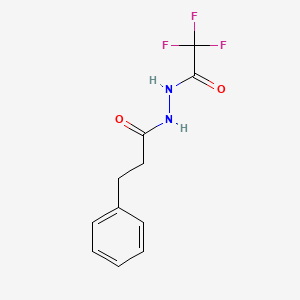

Trihydroxyethylrutin, also known as troxerutin, is a flavonoid derivative of rutin. It is a hydroxyethylated form of rutin, specifically 3’,4’,7-tris(hydroxyethyl)rutin. This compound is known for its vasoprotective properties and is used in various medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trihydroxyethylrutin is synthesized through the hydroxyethylation of rutin. The process involves the reaction of rutin with ethylene oxide in an alkaline medium. The reaction typically occurs in two steps:

First Step: Dihydroxyethylrutin and this compound are primarily generated.

Industrial Production Methods: In industrial settings, this compound is produced using silica gel column chromatography and semi-preparative liquid chromatography. This method allows for the separation and purification of high-purity this compound from the mother liquor of troxerutin production .

Chemical Reactions Analysis

Types of Reactions: Trihydroxyethylrutin undergoes various chemical reactions, including:

Oxidation: It can inhibit the production of reactive oxygen species (ROS) and protect against oxidative damage.

Reduction: It acts as a weak inhibitor of platelet aggregation, delaying the process in the presence of the flavonoid.

Substitution: The hydroxyethyl groups can participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress, which this compound can mitigate.

Major Products Formed:

Scientific Research Applications

Trihydroxyethylrutin has a wide range of scientific research applications:

Mechanism of Action

Trihydroxyethylrutin exerts its effects through several mechanisms:

Inhibition of ROS Production: It reduces the production of reactive oxygen species, protecting cells from oxidative damage.

ER Stress-Mediated NOD Activation: The compound depresses endoplasmic reticulum stress-mediated NOD activation, providing protective effects.

Up-Regulation of Protective Proteins: It up-regulates the expression of NF-κB p65, iNOS, and COX-2, enhancing the body’s defense against oxidative stress.

Comparison with Similar Compounds

Trihydroxyethylrutin is unique compared to other similar compounds due to its specific hydroxyethylation pattern. Similar compounds include:

Rutin: The parent compound, which lacks the hydroxyethyl groups.

Dihydroxyethylrutin: A partially hydroxyethylated derivative.

Tetrahydroxyethylrutin: An over-hydroxyethylated derivative with different properties.

This compound stands out due to its balanced hydroxyethylation, providing optimal vasoprotective and antioxidant effects .

Properties

IUPAC Name |

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVFNTXFRYQLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860002 |

Source

|

| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine](/img/structure/B12453622.png)

![1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B12453630.png)

![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]carbamimidoyl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B12453663.png)

![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453690.png)